2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid
Overview
Description
The compound "2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid" is a chemical of interest in various research contexts. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related hydroxamic acids from carboxylic acids is demonstrated using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement. This method achieves good yields without racemization under mild conditions and is compatible with various protecting groups. The process is environmentally friendly and cost-effective, as byproducts can be recycled .
Molecular Structure Analysis
Characterization of related compounds, such as bis(2-nitrophenyl) ethanediol and bis(4,5-dimethoxy-2-nitrophenyl) ethanediol, under various mass spectrometric conditions, has been conducted. Techniques like EI, LSIMS, ESI, and APCI were used to obtain molecular weights and structural information. Notably, negative ion APCI conditions were successful in characterizing these compounds, providing abundant M(-*) ions and characteristic fragment ions in their MS/MS spectra .
Chemical Reactions Analysis
A novel aggregation involving (4-nitrophenoxy)acetic acid has been synthesized, which could offer insights into the reactivity of similar nitrophenyl acetic acid derivatives. The compound was characterized by elemental analysis and single-crystal X-ray diffraction, revealing an octahedral coordination around the Mo atom in the complex molecule .
Physical and Chemical Properties Analysis
For the analysis of (2,4-dichlorophenoxy)acetic acid, a method involving gas-liquid chromatography (GLC) and GLC combined with mass spectrometry was presented. This method allows for the estimation of various esters, quantitation of related acids or phenols, and the potential to extract dioxin impurities. Although this study focuses on a different compound, the analytical techniques described could be applicable to the analysis of physical and chemical properties of "2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid" .
Scientific Research Applications
Photolabile Protecting Group in Organic Synthesis
2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid derivatives have been utilized as photolabile protecting groups. A study by Kantevari, Narasimhaji, and Mereyala (2005) developed a new photolabile protecting group, bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, from 4,5-dimethoxy-2-nitrobenzyl alcohol. This compound showed stability against acidic and basic conditions and could be efficiently cleaved by irradiation, regenerating carbonyl compounds in high yields (Kantevari, S., Narasimhaji, C. V., & Mereyala, H., 2005).
Fungicidal Properties
Compounds related to 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid have been tested for their fungicidal properties. In a study by Zayed, Aboulezz, Salama, and El‐Hamouly (1965), derivatives such as (4,5‐Dimethoxy‐2‐nitrophenylthio)acetic acid were synthesized and evaluated for their efficacy against fungi like Aspergillus niger and Rhizoctonia solani, showing significant fungicidal activity (Zayed, S. M. A. D., Aboulezz, A. F., Salama, A. M., & El‐Hamouly, W. S., 1965).
Crystal Structure Analysis
The crystal structure of compounds containing 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid derivatives provides insights into their chemical properties. Danish, Tahir, Iftikhar, and Ahmad (2015) reported the crystal structure of a silver complex of 2-(2-nitrophenyl)acetic acid, revealing a distorted T-shaped coordination environment and interactions forming polymeric chains (Danish, M., Tahir, M., Iftikhar, S., & Ahmad, N., 2015).
Novel Compounds Synthesis
Research has focused on synthesizing novel compounds using 2-(4,5-Dimethoxy-2-nitrophenyl)
acetic acid derivatives. Patel et al. (2022) conducted a multicomponent synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones using acetic acid mediation. This study included single-crystal XRD analysis and DFT study, providing insights into the physicochemical properties and potential applications of these novel compounds (Patel, S. G., Vala, R. M., Patel, P. J., Upadhyay, D. B., Ramkumar, V., Gardas, R., & Patel, H., 2022).
Hydroxyl Protecting Group
2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid has been used for hydroxyl protection in organic synthesis. Daragics and Fügedi (2010) reported on the use of the (2-nitrophenyl)acetyl group as a novel hydroxyl protecting group. This group can be selectively removed without affecting other common protecting groups, indicating its potential utility in complex organic synthesis processes (Daragics, K., & Fügedi, P., 2010).
Safety And Hazards
“2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPMJFUEMVXUCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297115 | |
Record name | (4,5-Dimethoxy-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659096 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid | |
CAS RN |
73357-18-3 | |
Record name | 73357-18-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4,5-Dimethoxy-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4,5-DIMETHOXY-2-NITRO-PHENYL)-ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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